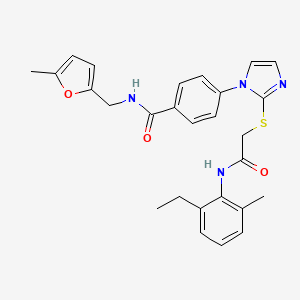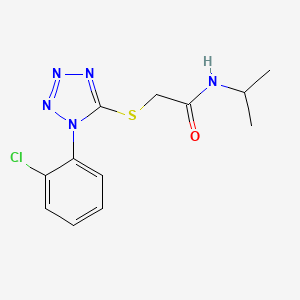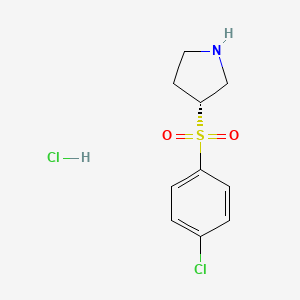
(R)-3-((4-氯苯基)磺酰基)吡咯烷盐酸盐
描述
(R)-3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride, also known as CSPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonyl-containing compounds, which have been shown to exhibit a wide range of biological activities. CSPH is a highly potent and selective inhibitor of a specific enzyme called fatty acid amide hydrolase (FAAH), which is involved in the regulation of endocannabinoid signaling in the body.
科学研究应用
心血管应用中的立体选择性行为
(R)-3-((4-氯苯基)磺酰基)吡咯烷盐酸盐表现出立体选择性行为,在心血管应用中尤为重要。它是心血管 L 型钙通道的阻滞剂,与地尔硫卓结合位点结合。该化合物对它的对映异构体表现出不同的功能、电生理和结合特性,这对于心脏立体选择性和血管立体特异性很重要 (Carosati et al., 2009).
吡咯烷衍生物的合成
该化合物在合成各种吡咯烷衍生物中发挥作用。例如,该化合物与酚类进行酸催化反应,生成新的 1-(芳基磺酰基)吡咯烷,突出了其在合成吡咯烷-1-磺酰基芳烃衍生物中的用途 (Smolobochkin et al., 2017).
在自由基反应中的应用
该化合物在合成磺化的四氢吡啶衍生物的自由基反应中也很重要。它在与末端炔烃反应时可以生成磺化的吡咯烷,证明了它在有机合成中的多功能性 (An & Wu, 2017).
分子对接研究
吡咯烷衍生物(包括衍生自 (R)-3-((4-氯苯基)磺酰基)吡咯烷盐酸盐的衍生物)的分子对接研究已显示出在开发凝血酶抑制剂方面的潜力。这些研究在药物发现中至关重要,特别是对于抗血栓剂 (Ayan et al., 2013).
属性
IUPAC Name |
(3R)-3-(4-chlorophenyl)sulfonylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S.ClH/c11-8-1-3-9(4-2-8)15(13,14)10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLAJKQLHYULKK-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1S(=O)(=O)C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1S(=O)(=O)C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2354858.png)
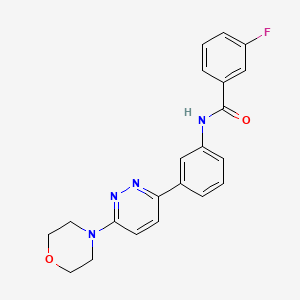
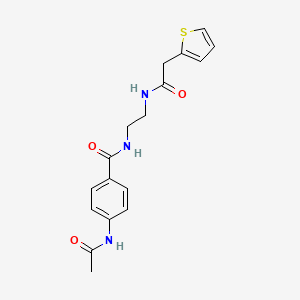
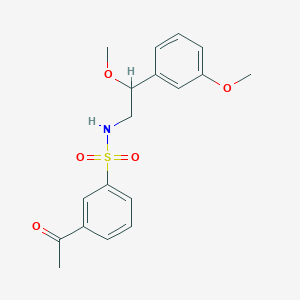
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2354863.png)
![N-cyclopentyl-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2354864.png)
![3-(3-Methoxyphenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2354866.png)
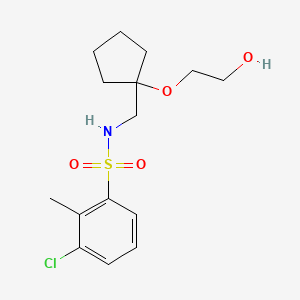
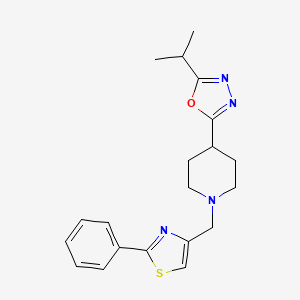

![2-Chloro-1-[2-[1-hydroxy-1-(4-methoxyphenyl)ethyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2354872.png)
